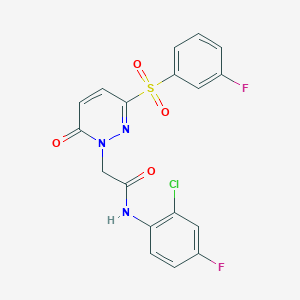

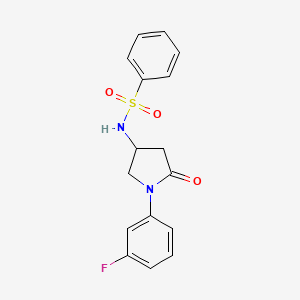

N-(1-(3-氟苯基)-5-氧代吡咯烷-3-基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds, such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, involves an amidation reaction . The structure of the synthesized compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .Molecular Structure Analysis

The molecular structure of similar compounds is confirmed by various methods including FTIR, 1H and 13C NMR, and MS spectroscopies . Additionally, the single crystal of the compound is analyzed by X-ray diffraction . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results .Chemical Reactions Analysis

While specific chemical reactions involving “N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide” are not available, similar compounds like pinacol boronic esters undergo catalytic protodeboronation utilizing a radical approach .科学研究应用

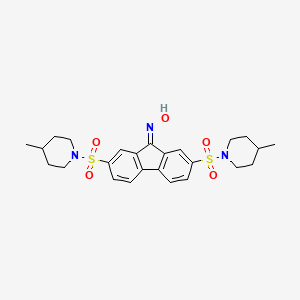

合成和酶抑制

N-(1-(3-氟苯基)-5-氧代吡咯烷-3-基)苯磺酰胺及其衍生物已被合成并评估其抑制特定酶的能力。例如,已发现化合物是犬尿氨酸 3-羟化酶的高亲和力抑制剂,犬尿氨酸 3-羟化酶是犬尿氨酸途径中的一种酶,在神经退行性疾病中很重要。这些抑制剂可以调节神经保护途径,并且正在研究它们对神经元损伤和阿尔茨海默氏症和帕金森氏症等疾病的影响 (Röver et al., 1997).

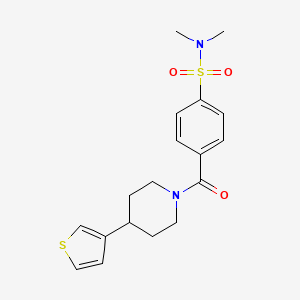

针对代谢紊乱的 GPR119 激动剂

研究还集中在优化 N-(1-(3-氟苯基)-5-氧代吡咯烷-3-基)苯磺酰胺衍生物作为新型 GPR119 激动剂,GPR119 激动剂是一种与葡萄糖稳态和脂质代谢调节有关的受体。这些激动剂具有通过增强胰岛素分泌和改善葡萄糖耐受性来治疗代谢紊乱(如糖尿病和肥胖症)的潜力 (Yu et al., 2014).

针对抗炎应用的 COX-2 抑制

衍生物已被合成,目的是抑制 COX-2,COX-2 是炎症过程中的一种关键酶,而不会影响 COX-1,从而减少与传统非甾体抗炎药 (NSAIDs) 相关的胃肠道副作用。这项研究对于开发针对关节炎和疼痛管理等疾病的更安全的抗炎药特别有意义 (Hashimoto et al., 2002).

抗菌和抗癌活性

研究表明,某些磺酰胺衍生物表现出显着的抗菌和抗癌活性。这些发现对于开发针对耐药菌株和各种癌症类型的新型治疗剂至关重要。研究表明这些化合物在为传染病和癌症的新疗法开发做出贡献的潜力 (Kumar et al., 2014).

作用机制

Target of Action

Similar compounds have been known to interact with thePeroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .

Mode of Action

Based on its structural similarity to other compounds, it may bind to its target receptor and modulate its activity, leading to changes in the transcription of specific genes .

Biochemical Pathways

If the compound does indeed target pparγ, it could potentially influence pathways related to lipid metabolism, glucose homeostasis, and inflammation .

Result of Action

If the compound does target pparγ, it could potentially influence cellular processes such as lipid metabolism, glucose homeostasis, and inflammation .

属性

IUPAC Name |

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O3S/c17-12-5-4-6-14(9-12)19-11-13(10-16(19)20)18-23(21,22)15-7-2-1-3-8-15/h1-9,13,18H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKGCDBAVATBTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC(=CC=C2)F)NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2441340.png)

![(Z)-13-acetyl-2-(3-fluorobenzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2441343.png)

![1-[(4-methylpiperazin-1-yl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2441345.png)

![(Z)-ethyl 1-butyl-2-((4-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2441356.png)